Aminocyclohexylsulfonic acid, sodium salt, universally recognized in industry as sodium cyclamate (CAS 139-05-9), is a non-nutritive synthetic sweetener and sulfamate salt widely utilized in the food, beverage, and pharmaceutical sectors[1]. Characterized by a sweetening power 30 to 50 times that of sucrose, it provides zero-calorie sweetness without the glycemic impact of traditional sugars [2]. From a procurement and formulation perspective, its most critical attributes are its exceptional aqueous solubility (~200 g/L at 20°C), robust thermal stability up to 250°C, and resistance to hydrolysis across a broad pH range of 2.0 to 10.0 [3]. These physicochemical properties make it a foundational bulk ingredient for high-heat processing, highly acidic formulations, and synergistic sweetener blends where it effectively masks the bitter off-notes of other high-intensity substitutes [1].
Substituting aminocyclohexylsulfonic acid sodium salt with other high-intensity sweeteners often compromises product integrity in demanding manufacturing environments [1]. Aspartame, a common alternative, undergoes rapid thermal degradation at temperatures above 80°C and hydrolyzes in highly acidic environments (pH < 3.0), rendering it useless for baked goods, pasteurized liquids, or citrus-based beverages[2]. Conversely, while saccharin sodium offers high thermal stability, its standalone use at functional concentrations introduces a harsh, metallic aftertaste that severely impacts consumer acceptance [3]. Furthermore, substituting with calcium cyclamate introduces reactive calcium ions, which can precipitate with phosphates or tartrates in complex pharmaceutical or beverage matrices [1]. Consequently, this specific sodium salt remains strictly necessary for formulations requiring high-heat survivability, extreme pH tolerance, and a clean sensory profile without ion-induced precipitation.
Aminocyclohexylsulfonic acid sodium salt demonstrates exceptional thermal resistance, maintaining its structural integrity and sweetening power at temperatures where alternative dipeptide sweeteners fail [1]. Thermogravimetric data indicates that the compound is stable up to approximately 250°C, with decomposition occurring only between 245°C and 280°C [2]. In stark contrast, aspartame begins to rapidly degrade and lose its sweetness at temperatures exceeding 80°C [3]. This quantitative advantage ensures that the sodium salt survives baking, deep-frying (up to 185°C for extended periods), and UHT pasteurization without producing off-flavors or losing efficacy [1].
| Evidence Dimension | Thermal degradation threshold |
| Target Compound Data | Stable up to ~250°C (decomposition at 245–280°C) |
| Comparator Or Baseline | Aspartame (rapid degradation > 80°C) |
| Quantified Difference | > 160°C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis and high-heat food processing models |
Critical for the procurement of sweeteners used in baked goods, confectionery, and hot-fill manufacturing where heat-labile alternatives lose functionality.
In aqueous solutions, the stability of a sweetener dictates its shelf-life in beverage and pharmaceutical applications. This sodium salt is highly resistant to hydrolysis, remaining chemically stable across a broad pH range of 2.0 to 10.0 [1]. This is a significant differentiator from aspartame, which exhibits optimal stability only at pH 4.3 and undergoes rapid hydrolysis into diketopiperazine at pH levels below 3.0 or above 5.0 [2]. The broad pH tolerance ensures consistent sweetness and prevents the formation of degradation byproducts in highly acidic fruit juices, carbonated soft drinks, and alkaline suspensions[1].
| Evidence Dimension | Stable pH operating range |
| Target Compound Data | pH 2.0 to 10.0 without significant hydrolysis |
| Comparator Or Baseline | Aspartame (hydrolyzes at pH < 3.0 and pH > 5.0) |
| Quantified Difference | Functional across an 8-point pH spread vs. a narrow 2-point optimal window |
| Conditions | Aqueous solution storage over extended shelf-life |
Enables reliable formulation in highly acidic (e.g., colas, citrus juices) or alkaline products without risk of sweetness degradation over time.
For the manufacturing of liquid concentrates, syrups, and pharmaceutical drops, the maximum soluble concentration of a sweetener is a strict limiting factor. Aminocyclohexylsulfonic acid sodium salt exhibits high aqueous solubility, dissolving at approximately 200 g/L at 20°C [1]. This vastly outperforms aspartame, which has a limited water solubility of only ~10 g/L at room temperature[2]. While saccharin sodium is also highly soluble, its use at high concentrations is limited by sensory defects. The 200 g/L solubility threshold allows formulators to create highly concentrated, stable liquid sweetening systems without the risk of crystallization or precipitation during storage [1].
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | ~200 g/L |
| Comparator Or Baseline | Aspartame (~10 g/L) |
| Quantified Difference | 20-fold higher aqueous solubility |
| Conditions | Standard aqueous dissolution at 20°C |
Essential for procuring sweeteners for high-brix equivalent zero-calorie syrups, beverage concentrates, and liquid pharmaceutical excipients.
While the compound is 30 to 50 times sweeter than sucrose, its most valuable commercial trait is its sensory synergy with other high-intensity sweeteners, particularly saccharin [1]. Saccharin is ~300 times sweeter than sucrose but imparts a distinct, undesirable metallic and bitter aftertaste at functional concentrations[2]. When aminocyclohexylsulfonic acid sodium salt is blended with saccharin sodium in a standard 10:1 ratio, it quantitatively masks this bitter off-note, yielding a clean, sucrose-like taste profile[1]. This synergistic effect allows manufacturers to achieve high sweetness intensities at a fraction of the cost of premium sweeteners like sucralose, without sacrificing consumer acceptability [2].
| Evidence Dimension | Sensory profile at high sweetness equivalence |
| Target Compound Data | Clean, sucrose-like profile in 10:1 cyclamate:saccharin blend |
| Comparator Or Baseline | Saccharin alone (distinct bitter/metallic aftertaste >0.1% w/v) |
| Quantified Difference | Elimination of metallic off-notes while achieving >100x sucrose sweetness equivalence |
| Conditions | Human sensory evaluation in aqueous and food matrices |
Drives the procurement of cyclamate as a cost-effective, bulk-sweetening foundation for zero-calorie blends that require a premium taste profile.
Leveraging its thermal stability up to 250°C, this compound is the preferred zero-calorie sweetener for baked goods, extruded snacks, and hard candies where heat-labile alternatives like aspartame would degrade and lose sweetening power during processing[1].
Due to its resistance to hydrolysis across a pH range of 2.0 to 10.0, it is ideal for highly acidic formulations, including colas, citrus juices, and sports drinks, ensuring consistent shelf-life without sweetness degradation [2].
Utilized extensively in a 10:1 ratio with saccharin sodium to create tabletop sweeteners and bulk food additives that mimic the clean taste of sucrose while masking saccharin's metallic aftertaste, optimizing formulation costs [2].
Taking advantage of its high aqueous solubility (~200 g/L), the sodium salt serves as a highly effective excipient to mask the bitter taste of active pharmaceutical ingredients (APIs) in concentrated liquid formulations without the risk of precipitation [3].
Irritant